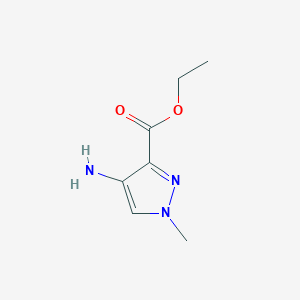
8-Bromo-6-fluoroquinoline
Vue d'ensemble
Description
8-Bromo-6-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has an average mass of 226.045 Da and a monoisotopic mass of 224.958939 Da .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoroquinoline consists of a quinoline backbone with bromine and fluorine substituents at the 8 and 6 positions, respectively . The molecule has one hydrogen bond acceptor and no hydrogen bond donors . It has no freely rotating bonds .Physical And Chemical Properties Analysis
8-Bromo-6-fluoroquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 294.9±20.0 °C at 760 mmHg, and a flash point of 132.2±21.8 °C . Its molar refractivity is 49.9±0.3 cm3 . The compound has a polar surface area of 13 Å2 and a molar volume of 137.2±3.0 cm3 .Applications De Recherche Scientifique
Pharmacology: Antimicrobial Agents
8-Bromo-6-fluoroquinoline serves as a precursor in the synthesis of various quinolone-based antimicrobial agents. These compounds are crucial in developing new antibiotics to combat resistant bacterial strains. The fluoroquinolone class, which includes drugs like ciprofloxacin, leverages the core structure of quinoline to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Chemical Synthesis: Building Blocks
This compound is a versatile building block in organic synthesis. It’s used to construct complex molecules, including natural products and potential pharmaceuticals. Its reactivity allows for various substitutions, making it a valuable compound for constructing diverse molecular architectures .
Analytical Chemistry: Chromatographic Standards
8-Bromo-6-fluoroquinoline can be used as a standard in chromatographic analysis due to its well-defined physical and chemical properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods like HPLC and GC-MS .
Life Sciences: Biochemical Research
In life sciences, this compound is utilized in biochemical research to study cell signaling pathways and enzyme inhibition. Its incorporation into larger biomolecules can help in tracing and understanding biological processes at the molecular level .
Industrial Applications: Agrochemicals
The industrial applications of 8-Bromo-6-fluoroquinoline include the synthesis of agrochemicals. Its derivatives are explored for their potential use as herbicides and pesticides, offering a new approach to crop protection and management .
Safety And Hazards
The safety data sheet for 6-Bromo-8-fluoroquinoline indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
8-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOINWPRJXLNEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611834 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoroquinoline | |
CAS RN |
22960-18-5 | |
| Record name | 8-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
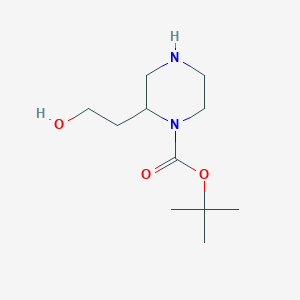
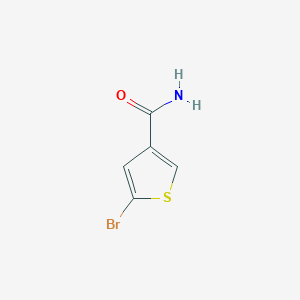
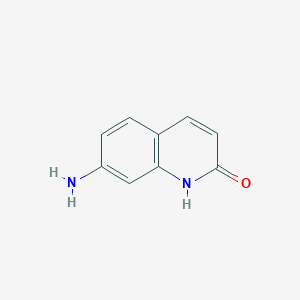
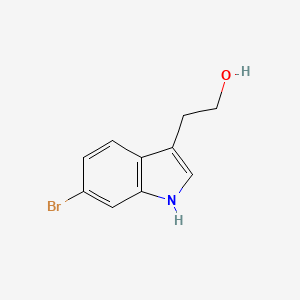

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
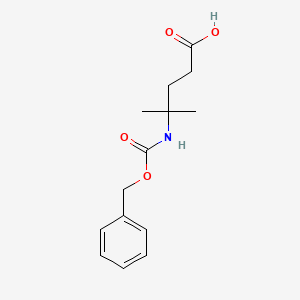


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)

